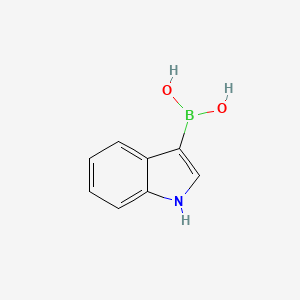

(1H-Indol-3-yl)boronic acid

Description

BenchChem offers high-quality (1H-Indol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHBZMGHRDZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625167 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741253-05-4 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1H-Indol-3-yl)boronic Acid: A Comprehensive Technical Guide to its Chemical Properties and Synthetic Utility

Introduction: The Strategic Importance of the Indole-3-Boronic Acid Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its functionalization is therefore a critical endeavor in drug discovery and materials science. Among the diverse reagents developed for this purpose, (1H-Indol-3-yl)boronic acid has emerged as a uniquely versatile and powerful building block.[3] Its stability, relative non-toxicity, and exceptional utility in carbon-carbon bond-forming reactions make it an indispensable tool for researchers.[1][2][4]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of (1H-Indol-3-yl)boronic acid. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in mechanistic principles to empower researchers in leveraging this key synthetic intermediate.

Synthesis and Availability

The preparation of indolylboronic acids has evolved significantly, offering various routes to access this key reagent. The traditional and still widely cited method involves a bromine-lithium exchange reaction. This process typically starts with 3-bromoindole, which undergoes metalation with an organolithium reagent like n-BuLi at low temperatures, followed by electrophilic trapping of the resulting indolyl-lithium species with a trialkyl borate (e.g., triisopropyl borate).[1] Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

More contemporary methods, driven by the need for efficiency and functional group tolerance, focus on the direct C-H activation and borylation of the indole core.[1][5] These reactions are often catalyzed by transition metals such as iridium or rhodium, which can selectively functionalize the C-H bond at the 3-position (among others) with borylating agents like bis(pinacolato)diboron (B₂pin₂).[1][5][6]

Caption: Key synthetic routes to (1H-Indol-3-yl)boronic acid.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. (1H-Indol-3-yl)boronic acid is typically a stable, solid compound under standard laboratory conditions.

Table 1: Physicochemical Properties of (1H-Indol-3-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₂ | [7] |

| Molecular Weight | 160.97 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 170-175 °C | [8] |

| Storage | 2-8°C, under inert atmosphere | [8] |

Expert Analysis of Spectroscopic Data

While raw data is useful, expert interpretation provides true insight. The spectroscopic signature of (1H-Indol-3-yl)boronic acid is distinctive.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole ring. The proton at the C2 position is typically a singlet or a narrowly coupled doublet around 7.0-7.5 ppm. The N-H proton signal is often broad and can be found over a wide chemical shift range (δ 8.0-11.0 ppm), while the two protons of the B(OH)₂ group present as a broad, exchangeable singlet.

-

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the indole core, with the C3 carbon bearing the boronic acid group appearing at a characteristic downfield shift.

-

¹¹B NMR: This technique is exceptionally informative for organoboron compounds. (1H-Indol-3-yl)boronic acid, having a trigonal planar sp²-hybridized boron atom, exhibits a chemical shift in the range of δ 27–33 ppm.[9] This is a critical diagnostic peak. In the presence of a base, the boron center becomes sp³-hybridized by coordinating with a hydroxide or alkoxide ion, forming a tetrahedral boronate species. This structural change results in a significant upfield shift to approximately δ 4–10 ppm.[9] This observable shift provides direct evidence of the "activation" step required for Suzuki-Miyaura coupling.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (1H-Indol-3-yl)boronic acid is its role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmaceutical agents.[11][12]

Mechanistic Deep Dive: The "Why" Behind the Reaction

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide, R¹-X). This forms a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[11]

-

Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. Crucially, this step does not proceed efficiently with the neutral boronic acid. A base (e.g., K₂CO₃, CsF, K₃PO₄) is required to activate the boronic acid, converting it into a more nucleophilic boronate 'ate' complex [R²-B(OH)₃]⁻.[13] This negatively charged species readily transfers its organic group (the indol-3-yl fragment) to the electrophilic Pd(II) center, displacing the halide.

-

Reductive Elimination: The final step involves the two organic groups (R¹ and R²) on the palladium center coupling together. This forms the new C-C bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of (1H-Indol-3-yl)boronic acid with 4-bromoanisole. Each component and step is justified to ensure reproducibility and understanding.

Objective: Synthesize 3-(4-methoxyphenyl)-1H-indole.

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |

| (1H-Indol-3-yl)boronic acid | 160.97 | 193 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Methodology:

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), (1H-Indol-3-yl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).

-

Expertise & Experience: The use of a slight excess (1.2 equiv) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a broad range of couplings. K₂CO₃ is a moderately strong base sufficient for boronate formation without causing hydrolysis of sensitive functional groups.

-

-

Solvent Addition (Causality: Reagent Solubility): Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Introduce the 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Expertise & Experience: The dioxane/water solvent system is effective because it dissolves the organic substrates (in dioxane) and the inorganic base (in water), creating a biphasic system where the reaction occurs efficiently at the interface. Degassing the solvents (by sparging with Ar or N₂ for 15-20 min) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution (Causality: Thermal Activation): Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Expertise & Experience: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the two phases, increasing the reaction rate.

-

-

Reaction Monitoring (Causality: Process Control): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting aryl halide is consumed.

-

Workup and Extraction (Causality: Product Isolation): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Expertise & Experience: The workup removes the inorganic salts and water-soluble components. Ethyl acetate is a common solvent for extracting moderately polar organic products.

-

-

Purification (Causality: Purity Assurance): Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Trustworthiness: This final purification step is essential to isolate the product from residual reagents, catalyst, and any side products, ensuring the final compound is of high purity for subsequent use or characterization.

-

Stability, Handling, and Safety

While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic conditions or during prolonged exposure to silica gel during chromatography.[14] For sensitive applications, protection of the indole N-H with groups like Boc or Tosyl can enhance stability and modulate reactivity.[15][16][17]

Safety Precautions: (1H-Indol-3-yl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation and may cause respiratory irritation.[3][8]

Conclusion

(1H-Indol-3-yl)boronic acid is far more than a simple chemical; it is a strategic enabler for the construction of molecular complexity. Its well-defined physicochemical properties, predictable reactivity, and central role in the robust Suzuki-Miyaura coupling make it a foundational reagent in modern organic synthesis. For researchers in drug discovery, a thorough understanding of its chemical behavior, from the subtle mechanics of boronate activation to the practical nuances of experimental setup, is essential for unlocking its full potential in the creation of novel, indole-based therapeutics.

References

-

Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

National Center for Biotechnology Information. (2025). (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. PubChem Compound Database. [Link]

-

Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

-

MDPI. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

-

Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

-

Oakwood Chemical. (n.d.). (1-tosyl-1H-Indol-3-yl)boronic acid. Oakwood Chemical. [Link]

-

Bull, J. A., et al. (2012). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 3(7), 735-757. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1475-1485. [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

-

Harris, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15011. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 741253-05-4 Cas No. | 1H-Indol-3-ylboronic acid | Apollo [store.apolloscientific.co.uk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-INDOL-3-YLBORONIC ACID | 741253-05-4 [m.chemicalbook.com]

- 8. 5-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (1-tosyl-1H-Indol-3-yl)boronic acid [oakwoodchemical.com]

- 17. (1-tosyl-1H-Indol-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of (1H-Indol-3-yl)boronic Acid and Its Derivatives

For professionals in pharmaceutical research and drug development, (1H-Indol-3-yl)boronic acid and its derivatives are indispensable building blocks. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the construction of complex molecular architectures, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of the primary synthetic routes to this crucial reagent, emphasizing the underlying chemical principles, practical considerations, and detailed experimental protocols.

The Strategic Importance of (1H-Indol-3-yl)boronic Acid

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the C3-position of the indole ring is of paramount importance for modulating pharmacological activity. (1H-Indol-3-yl)boronic acid serves as a versatile intermediate, enabling the introduction of aryl, heteroaryl, and other organic moieties at this position with high efficiency and selectivity. Its stability, low toxicity, and ease of handling make it a preferred reagent in both academic and industrial settings.[1][2]

Classical and Modern Synthetic Strategies

The synthesis of (1H-Indol-3-yl)boronic acid has evolved from traditional organometallic methods to more sophisticated and atom-economical C-H activation strategies. The choice of a particular synthetic route often depends on the desired scale, substrate scope, and the availability of starting materials.

Halogen-Lithium Exchange: The Workhorse Method

One of the most established methods for preparing (1H-Indol-3-yl)boronic acid involves a halogen-lithium exchange reaction.[3] This approach typically starts from the readily available 3-bromoindole. The high reactivity of organolithium reagents necessitates cryogenic temperatures to avoid side reactions.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromoindole is often the substrate of choice due to the relatively facile bromine-lithium exchange.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for this transformation.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organolithium intermediate and prevent protonation.

-

Temperature: The reaction is conducted at very low temperatures (-78 °C) to control the highly exothermic and rapid halogen-lithium exchange, minimizing decomposition and side reactions.

-

Borate Ester: Trialkyl borates, such as triisopropyl borate or trimethyl borate, act as the electrophilic boron source. The bulkier isopropyl groups can sometimes improve selectivity.

-

Aqueous Workup: Acidic workup is crucial to hydrolyze the boronate ester intermediate to the desired boronic acid.

Self-Validating System: The successful formation of the product can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR. The disappearance of the 3-bromoindole starting material and the appearance of a new, more polar spot corresponding to the boronic acid are indicative of a successful reaction.

Experimental Protocol: Synthesis of (1H-Indol-3-yl)boronic acid via Halogen-Lithium Exchange[3][4]

-

Preparation: To a solution of 3-bromoindole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 15 minutes.

-

Lithiation: Stir the resulting mixture at -78 °C for 30 minutes.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Hydrolysis: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Direct C-H Borylation: An Atom-Economical Revolution

In recent years, direct C-H activation has emerged as a powerful and sustainable alternative for the synthesis of indolylboronic acids.[4] This approach avoids the pre-functionalization of the indole ring, thereby reducing the number of synthetic steps and waste generation. Both transition-metal-catalyzed and metal-free methods have been developed with remarkable control over regioselectivity.

Causality Behind Experimental Choices:

-

Catalyst: Iridium-based catalysts, often in conjunction with a bipyridine ligand, are highly effective for the C-H borylation of indoles.[5] Metal-free catalysts, such as B(C₆F₅)₃, have also been shown to promote C3-selective borylation.[6]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions, leading to the formation of the more stable pinacol ester of the boronic acid.

-

Protecting Group: The nitrogen of the indole is often protected, for example, with an acyl group, to enhance stability and influence regioselectivity.

-

Solvent and Temperature: The reaction conditions are highly dependent on the specific catalytic system, with temperatures ranging from room temperature to elevated temperatures.

Self-Validating System: The progress of the C-H borylation can be monitored by GC-MS or LC-MS to track the consumption of the starting indole and the formation of the borylated product. The regioselectivity can be confirmed by ¹H NMR spectroscopy of the purified product.

Experimental Protocol: Iridium-Catalyzed C3-Selective C-H Borylation of N-Acyl Indole[6]

-

Reaction Setup: In a glovebox, combine N-acyl indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in a vial.

-

Solvent Addition: Add anhydrous THF (0.1 M) to the vial.

-

Reaction: Seal the vial and stir the mixture at 80 °C for 16 hours.

-

Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired C3-borylated indole pinacol ester.

Visualization of Synthetic Pathways

Caption: Synthetic routes to (1H-Indol-3-yl)boronic acid.

Alternative and Regioselective Methodologies

While the C3 position is the most common site for borylation due to the inherent electronic properties of the indole ring, methods for accessing other isomers have been developed.

Synthesis via Grignard Reagents

The preparation of an indolyl Grignard reagent, typically by reacting indole with a Grignard reagent like ethylmagnesium bromide, offers another pathway.[7] This intermediate can then be reacted with a boron-containing electrophile.[8][9]

Directed ortho-Metalation

The use of a directing group on the indole nitrogen can steer the metalation (and subsequent borylation) to a specific position on the benzene portion of the indole ring. For instance, an acyl directing group can facilitate C7-borylation.[10]

Comparative Analysis of Synthetic Protocols

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Halogen-Lithium Exchange | 3-Haloindole | n-BuLi, Borate ester | Well-established, reliable | Requires cryogenic temperatures, pre-functionalized starting material | 60-80% |

| Direct C-H Borylation | Indole | Ir or Rh catalyst, B₂pin₂ | Atom-economical, high regioselectivity | Catalyst cost, optimization required | 70-95% |

| Grignard-based Synthesis | Indole | Grignard reagent, Boron source | Milder than lithiation | Potential for side reactions | 50-70% |

| Directed ortho-Metalation | N-Protected Indole | Strong base, Borate ester | Access to other regioisomers | Requires directing group installation/removal | 60-85% |

Conclusion and Future Outlook

The synthesis of (1H-Indol-3-yl)boronic acid has seen significant advancements, moving from classical organometallic routes to more elegant and efficient C-H activation strategies. The choice of method will be dictated by the specific needs of the researcher, including scale, cost, and desired regiochemistry. The continued development of novel catalytic systems promises to further enhance the accessibility and utility of these vital synthetic building blocks, accelerating the discovery of new therapeutics.

References

-

Recent advances in functionalization of indoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chem Rec, 23(3), e202200289. [Link]

-

Zhang, X., Dai, M., Zhang, P., Lu, X., & Liang, T. (2025). Recent Advances in the Multifunctionalization Reactions of Indoles. Chinese Journal of Chemistry, 43(21), 2825-2868. [Link]

-

Recent Advances on the C2-Functionalization of Indole via Umpolung. (2020). Chemistry, 2(1), 136-158. [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). Molecules, 24(19), 3523. [Link]

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Chiba University. [Link]

-

Metal-free C–H Borylation and Hydroboration of Indoles. (2023). ACS Omega, 8(41), 37881-37901. [Link]

-

Nickel-catalyzed borylation of indoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). Molecules, 24(19), 3523. [Link]

-

Metal-free C–H Borylation and Hydroboration of Indoles. (2023). ACS Omega, 8(41), 37881-37901. [Link]

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. (2018). The Journal of Organic Chemistry, 83(3), 1377-1386. [Link]

-

Bromine-lithium exchange reaction for the synthesis of 3-indolylboronic acid S3-2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes. (2018). Angewandte Chemie International Edition, 57(45), 14891-14895. [Link]

-

Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12690-12699. [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). Molecules, 24(19), 3523. [Link]

-

Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of indole 3-boronic esters via borylation during cyclization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

(PDF) Indolylboronic Acids: Preparation and Applications. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). Molecules, 27(19), 6392. [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Retrieved January 7, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). Molecules, 28(6), 2660. [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (2016).

- Synthesis of boronic esters and boronic acids using grignard reagents. (2013).

-

Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). American Chemical Society. Retrieved January 7, 2026, from [Link]

-

The Indole Grignard Reagents. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]

-

Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. (2020). Angewandte Chemie International Edition, 59(42), 18551-18557. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Stepwise and traceless protecting group protocols that complement C3 borylations of indoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole? (2013). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Indole Grignard Reagents | Semantic Scholar [semanticscholar.org]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of N-Protected (1H-Indol-3-yl)boronic Acid

Introduction

Indole derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials.[1][2] The strategic functionalization of the indole core is a cornerstone of medicinal chemistry and drug development. Among the versatile intermediates for such modifications, indolylboronic acids and their esters have emerged as powerful building blocks, primarily due to their stability, low toxicity, and exceptional utility in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing N-protected (1H-indol-3-yl)boronic acids, offering insights into the rationale behind methodological choices, detailed experimental protocols, and an exploration of the critical role of nitrogen protection.

The acidic nature of the N-H proton in indoles necessitates protection to prevent interference with many organometallic reactions and to direct regioselectivity.[4] The choice of the N-protecting group is paramount, as it influences the reactivity of the indole ring and dictates the conditions for its eventual removal. This guide will delve into the nuances of selecting appropriate protecting groups and their impact on the primary synthetic routes to N-protected (1H-indol-3-yl)boronic acids.

Strategic Approaches to Synthesis

The synthesis of N-protected (1H-indol-3-yl)boronic acids can be broadly categorized into three main strategies:

-

Lithiation-Borylation of N-Protected Indoles: A classic and direct approach involving deprotonation at the C3 position followed by quenching with a boron electrophile.

-

Miyaura Borylation of N-Protected 3-Haloindoles: A robust palladium-catalyzed cross-coupling reaction that forms a C-B bond.[5]

-

Transition-Metal-Catalyzed C-H Activation/Borylation: An increasingly popular and atom-economical method that directly converts a C-H bond at the C3 position to a C-B bond.[1][6]

Each of these strategies offers distinct advantages and is suited for different substrate scopes and functional group tolerances. The following sections will explore these methods in detail.

The Critical Role of the Indole N-Protecting Group

The selection of an appropriate N-protecting group is a critical first step in any synthetic sequence targeting (1H-indol-3-yl)boronic acids. The ideal protecting group should be:

-

Easy to install and remove: The protection and deprotection steps should be high-yielding and tolerant of other functional groups in the molecule.

-

Stable to the reaction conditions: The group must remain intact during the borylation step.

-

Capable of directing regioselectivity: In some cases, the protecting group can influence the position of borylation.[1]

Commonly employed N-protecting groups for indoles include:

-

Sulfonyl groups (e.g., Tosyl, Ts): These are robust and strongly electron-withdrawing, which can influence the reactivity of the indole ring.[4]

-

Carbamates (e.g., Boc, Cbz): Widely used due to their ease of installation and removal under relatively mild conditions. The bulky tert-butoxycarbonyl (Boc) group can also influence regioselectivity.[1][7]

-

Alkyl and Benzyl groups (e.g., Methyl, Benzyl): Offer good stability but often require harsher conditions for removal.[4]

-

Silyl groups (e.g., TIPS, SEM): Readily installed and removed, offering mild deprotection conditions.[4][8]

The choice of protecting group will be dictated by the specific synthetic route and the overall molecular complexity.

Synthetic Methodologies in Detail

Lithiation-Borylation of N-Protected Indoles

This method relies on the heightened acidity of the C3 proton of the indole ring, which can be selectively removed by a strong base, typically an organolithium reagent like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.

Mechanistic Rationale

The regioselectivity of this reaction is driven by the kinetic acidity of the C3-H bond. The N-protecting group prevents deprotonation at the nitrogen and can influence the stability of the resulting C3-lithiated species. The choice of base and reaction temperature is crucial to avoid side reactions, such as lithiation at other positions or decomposition of the starting material.

Experimental Workflow: Lithiation-Borylation

Caption: Workflow for Lithiation-Borylation.

Protocol: Synthesis of N-Boc-(1H-indol-3-yl)boronic Acid via Lithiation-Borylation.[1]

-

Preparation: A flame-dried round-bottom flask is charged with N-Boc-indole (1.0 equiv) and dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified with 1 M HCl.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-Boc-(1H-indol-3-yl)boronic acid.

| Parameter | Condition | Typical Yield | Reference |

| Base | nBuLi or LDA | 77-99% | [1] |

| Boron Source | B(O-iPr)₃ or B(OMe)₃ | ||

| Solvent | THF or Diethyl Ether | ||

| Temperature | -78 °C to RT |

Miyaura Borylation of N-Protected 3-Haloindoles

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][9] This method is highly reliable and tolerates a wide range of functional groups. The starting N-protected 3-haloindoles are readily accessible through various halogenation methods.

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation generally involves:[9]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond of the N-protected 3-haloindole.

-

Transmetalation: The boron moiety from the diboron reagent is transferred to the palladium center.

-

Reductive Elimination: The desired N-protected (1H-indol-3-yl)boronate ester is eliminated, regenerating the Pd(0) catalyst.

A base, such as potassium acetate (KOAc), is required to facilitate the transmetalation step.[10]

Experimental Workflow: Miyaura Borylation

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.org [mdpi.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

C–H activation for indole borylation

An In-Depth Technical Guide to C–H Activation for Indole Borylation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, ubiquitous in pharmaceuticals and natural products.[1] The direct functionalization of its C–H bonds offers an atom-economical and efficient pathway to novel analogues. Among these transformations, C–H borylation has emerged as a paramount strategy, converting inert C–H bonds into versatile C–B bonds, which serve as synthetic linchpins for a vast array of subsequent cross-coupling reactions.[2][3] However, the indole ring possesses multiple distinct C–H bonds, making regioselectivity the central challenge in this field.[4] This guide provides a comprehensive technical overview of the primary strategies for achieving regioselective indole C–H borylation, with a focus on the underlying mechanisms, the rationale behind experimental design, and field-proven protocols for transition metal-catalyzed and metal-free systems.

The Strategic Importance of Borylated Indoles

Borylated indoles are exceptionally valuable synthetic intermediates.[5] The carbon-boron bond, particularly in the form of boronic acids or pinacol (Bpin) esters, is a versatile functional group that can be readily transformed into C-C, C-N, C-O, and C-X (halide) bonds through well-established reactions like the Suzuki-Miyaura coupling.[5] This capability allows for the late-stage functionalization of complex molecules, a critical advantage in drug discovery programs where rapid generation of structure-activity relationship (SAR) data is essential. Direct C–H borylation avoids the multi-step sequences often required for pre-functionalization of the indole core, thus improving synthetic efficiency and reducing waste.[6]

The Challenge: Regioselectivity in Indole C-H Borylation

The indole scaffold presents seven different C–H bonds available for functionalization.[1] These positions exhibit distinct electronic and steric properties. The pyrrolic ring (C2 and C3) is electron-rich and generally more reactive towards electrophilic attack, with the C3 position being the most nucleophilic.[7][8] The benzenoid ring (C4, C5, C6, and C7) is less reactive. Without a control element, C–H borylation reactions often yield mixtures of products or default to the electronically favored C2 or C3 positions.[5][9] Achieving high regioselectivity at any specific position, especially the less reactive C4–C7 sites, is a significant synthetic challenge that necessitates sophisticated catalytic systems and strategic substrate design.[6]

Directing Group Strategies: To overcome the intrinsic reactivity patterns, directing groups (DGs) are installed on the indole nitrogen. These DGs contain a Lewis basic atom that coordinates to the iridium center, delivering the catalyst to a specific C–H bond in close proximity.

-

C3-Selectivity: Bulky directing groups on the nitrogen, such as Boc or an N-acyl group, can sterically block the C2 and C7 positions, favoring borylation at C3. [5][9]A ligand-free iridium-catalyzed system has been developed for the C3-borylation of N-acyl indoles, demonstrating high efficiency and functional group tolerance. [10]* C7-Selectivity: Achieving selectivity at the C7 position is challenging due to steric hindrance. Hartwig and others have shown that N-silyl directing groups can effectively direct iridium catalysts to the C7 position. [5][11]This is rationalized by the formation of a stable five-membered metallacycle intermediate during the C–H activation step. [12]* C6-Selectivity: More complex regioselectivity, such as at the C6 position, has been achieved through the rational design of bulky phosphine directing groups that engage in dispersive interactions with both the ligand and the borylating agent. [13]

Exemplary Protocol 1: Ligand-Free Ir-Catalyzed C3-Borylation of N-Acyl Indole[5][13]

-

Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add N-isobutyryl indole (0.20 mmol, 1.0 equiv), [IrCl(cod)]₂ (5.0 mol%), and anhydrous n-hexane (1.0 mL).

-

Reagent Addition: Add pinacolborane (HBpin) (0.30 mmol, 1.5 equiv) to the mixture via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12–24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C3-borylated indole product.

Palladium- and Rhodium-Catalyzed Systems: Expanding the Toolkit

While iridium dominates the field, palladium and rhodium catalysts offer complementary and sometimes unique reactivity, almost always reliant on a directing group. [6][14]

-

Palladium: Pd-catalyzed C–H functionalization is well-established. [15]For indole borylation, specific directing groups are crucial to achieve high regioselectivity. For instance, a phosphinoyl directing group on the indole nitrogen, in combination with a pyridine-type ligand, has been used to achieve the elusive C7-arylation via a borylation/Suzuki coupling sequence. [16]Carbonyl groups at the C3 position can also direct C4-arylation. [17]* Rhodium: Rhodium catalysts are also highly effective, particularly for C-C and C-N bond formation via C–H activation. [18][19]A tertiary phosphine group installed on the indole nitrogen has been shown to selectively deliver a rhodium catalyst to the C7 position for direct arylation, a process mechanistically related to borylation. [11]

Exemplary Protocol 2: Metal-Free BBr₃-Mediated C7-Borylation[7][23]

-

Reaction Setup: In a nitrogen-filled glovebox, add N-pivaloylindole (1.0 equiv) and anhydrous dichloromethane (DCM) to a vial. Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of BBr₃ (1.0 M in DCM, 1.2 equiv) dropwise to the cooled indole solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.

-

Quenching and Work-up: Carefully quench the reaction by adding it to a cooled aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

-

Derivatization and Purification: The resulting boronic acid is often unstable. It is typically derivatized directly by adding pinacol and stirring at room temperature in a suitable solvent (e.g., diethyl ether) before purification by flash column chromatography.

Comparative Analysis and Future Outlook

The choice of method for indole borylation depends on the desired regioselectivity, functional group tolerance, and scalability.

| Method | Catalyst / Reagent | Typical Selectivity | Key Advantage(s) | Key Limitation(s) |

| Iridium-Catalyzed | [Ir(cod)Cl]₂ / Ligand | Sterically driven; DG-controlled (C3, C7, etc.) | High functional group tolerance, broad scope, high efficiency. | [5][20] Cost of iridium, potential for trace metal contamination. |

| Palladium/Rhodium | Pd(OAc)₂, Rh(I) complexes | Strictly DG-controlled (C4, C7). | [11][16] Offers complementary regioselectivity to iridium. | Requires specific, often complex directing groups. |

| Metal-Free | BBr₃, BCl₃ | DG-controlled (C7, C2). | [7][21] Avoids precious metals, mild conditions. | Substrate scope can be limited, air/moisture sensitive reagents. |

The future of C–H borylation will likely focus on several key areas:

-

Developing more sustainable catalysts using earth-abundant metals.

-

Designing new ligands and directing groups to access all C–H positions with high selectivity. *[2] Expanding enantioselective C–H borylation to create chiral borylated building blocks.

-

Applying computational chemistry to predict selectivity and rationally design new catalytic systems.

is a dynamic and powerful field that has transformed the synthesis of functionalized heterocycles. Through the strategic use of transition metal catalysts like iridium, palladium, and rhodium, coupled with rationally designed directing groups, chemists can now selectively functionalize nearly every position on the indole ring. Furthermore, the advent of practical metal-free alternatives provides a complementary and sustainable approach. A deep understanding of the underlying mechanistic principles—from organometallic catalytic cycles to electrophilic substitution pathways—is crucial for researchers to harness the full potential of these methods in the development of next-generation pharmaceuticals and advanced materials.

References

- Guo, Y., Wang, M., & Liu, G. (2021). Recent Advances on Regioselective C−H Borylation of Indoles. Asian Journal of Organic Chemistry. [URL: https://research.library.columbia.

- Li, W., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8612140/]

- Bar, A., & Gandon, V. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10551722/]

- Biswas, S., et al. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Science Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10120935/]

- Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry. [URL: https://www.researchgate.net/publication/354002772_Recent_advances_in_the_synthesis_of_indoles_via_C-H_activation_aided_by_N-N_and_N-S_cleavage_in_the_directing_group]

- Wang, C., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6300378/]

- West, A., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc00854a]

- Guo, Y., Wang, M., & Liu, G. (2021). Recent Advances on Regioselective C−H Borylation of Indoles. CoLab. [URL: https://colab.research.google.com/drive/1T2X-lY4y2hZ7q_o3d8B8wXz6yR9J4zK9]

- Bar, A., & Gandon, V. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05071]

- Tian, Y.-M., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles. ResearchGate. [URL: https://www.researchgate.

- West, A., et al. (2010). Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents. Dalton Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078905/]

- Wang, Y., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters. [URL: https://www.sciencedirect.com/science/article/pii/S100184172100224X]

- Yang, Y., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b08915]

- Çetin, M., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00650]

- Dutta, U., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj06202a]

- (n.d.). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Transition-metal%E2%80%93catalyzed-remote-C-H-borylation%3A-Biswas-Saha/051771b96434458b6883c500e5728a381c811440]

- Aouad, M. R., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325251/]

- Li, W., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10211c]

- Mkhalid, I. A. I., et al. (2010). Transition Metal-Catalyzed Borylation of Alkanes and Arenes via C—H Activation. Angewandte Chemie International Edition. [URL: https://www.researchgate.

- Press, L. P., et al. (2017). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568478/]

- Mondal, R., et al. (2022). Metal-catalysed C–H bond activation and borylation. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d1cs00942a]

- Yasuda, N., et al. (2014). Transition metal catalyzed borylation of functional π-systems. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277413/]

- Liu, W., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4991037/]

- P-L. See, T., et al. (2014). Effect of the ligand on the Ir-catalyzed borylation of 2 with 1g. a. ResearchGate. [URL: https://www.researchgate.

- Maleddu, R., et al. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Catalysts. [URL: https://www.mdpi.com/2073-4344/13/4/655]

- Ravikumar, K., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. Organic & Biomolecular Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113171/]

- Zheng, T., et al. (2024). Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02157a]

- Peruzzi, C. D., et al. (2021). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00223]

- (n.d.). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ResearchGate. [URL: https://www.researchgate.

- Sharma, S., & Han, S. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2041-3569]

- Chotana, G. A., et al. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0631652]

- Li, W., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10211c]

- Liskey, C. W., & Hartwig, J. F. (2013). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja409519p]

- Topczewski, J. J., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218206/]

- Chen, K., et al. (2018). Direct palladium-catalyzed C-3 alkynylation of indoles. Tetrahedron Letters. [URL: https://www.researchgate.

- Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66587c6770bd01160eb8095b]

- Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60400c]

- Larsen, M. A., et al. (2015). Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society. [URL: https://hartwig.berkeley.edu/publications/iridium-catalyzed-borylation-of-primary-benzylic-c-h-bonds-without-a-directing-group-scope-mechanism-and-origins-of-selectivity/]

- Mkhalid, I. A. I., et al. (2010). Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ChemInform. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-catalysed C–H bond activation and borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances on Regioselective C−H Borylation of Indoles | CoLab [colab.ws]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. soc.chim.it [soc.chim.it]

- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]

- 10. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]

- 20. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]

(1H-Indol-3-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (1H-Indol-3-yl)boronic acid: A Cornerstone Building Block for Drug Discovery

Abstract

(1H-Indol-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, combining the privileged indole scaffold with the versatile boronic acid functional group, makes it an indispensable tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications, with a focus on its strategic role in drug discovery. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower innovation.

Introduction: The Strategic Value of the Indole-Boronic Acid Combination

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, earning it the designation of a "privileged scaffold."[1] Its presence in key biomolecules like serotonin and melatonin underscores its inherent ability to interact with biological targets. Consequently, the functionalization of the indole ring is a central theme in medicinal chemistry.[1]

Boronic acids have emerged as exceptionally useful functional groups in synthesis due to their stability, generally low toxicity, and, most importantly, their versatile reactivity in metal-catalyzed cross-coupling reactions.[2] The combination of these two entities in (1H-Indol-3-yl)boronic acid provides a powerful and direct method for introducing a wide array of substituents at the C3-position of the indole core, a site crucial for modulating biological activity in many compound classes.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective use. (1H-Indol-3-yl)boronic acid is typically a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BNO₂ | [3][4] |

| Molecular Weight | 160.97 g/mol | [3][4] |

| CAS Number | 741253-05-4 | [3][5] |

| Appearance | Off-white to light brown solid (typical) | N/A |

| Synonyms | Indole-3-boronic acid | [4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; H_N1 [label="H", pos="-0.8,1.5!"]; C2 [label="C", pos="1.2,1.2!"]; H_C2 [label="H", pos="1.8,1.5!"]; C3 [label="C", pos="1.5,0!"]; C3a [label="C", pos="0.3,-0.8!"]; C4 [label="C", pos="0.5,-2.2!"]; H_C4 [label="H", pos="1.3,-2.6!"]; C5 [label="C", pos="-0.5,-3!"]; H_C5 [label="H", pos="-0.3,-3.8!"]; C6 [label="C", pos="-1.7,-2.6!"]; H_C6 [label="H", pos="-2.5,-3!"]; C7 [label="C", pos="-1.9,-1.2!"]; H_C7 [label="H", pos="-2.7,-0.9!"]; C7a [label="C", pos="-0.7,0!"]; B [label="B", pos="2.9,0!", fontcolor="#EA4335"]; O1 [label="O", pos="3.8,0.8!", fontcolor="#EA4335"]; H_O1 [label="H", pos="4.4,0.6!"]; O2 [label="O", pos="3.8,-0.8!", fontcolor="#EA4335"]; H_O2 [label="H", pos="4.4,-0.6!"]; // Define bonds N1 -- C2; N1 -- C7a; N1 -- H_N1; C2 -- C3; C2 -- H_C2; C3 -- C3a; C3 -- B; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H_C4; C5 -- C6; C5 -- H_C5; C6 -- C7; C6 -- H_C6; C7 -- C7a; C7 -- H_C7; B -- O1; B -- O2; O1 -- H_O1; O2 -- H_O2;

}

Caption: Chemical structure of (1H-Indol-3-yl)boronic acid.

Synthesis, Stability, and N-Protected Analogues

Synthetic Pathways

The preparation of indolylboronic acids can be approached through several strategic routes. The classical method involves a halide-metal exchange followed by electrophilic trapping with a borate ester.[1]

-

Halogen-Metal Exchange: This traditional route typically starts from 3-bromoindole. Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures generates the 3-lithioindole species. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[1]

-

Direct C-H Borylation: Modern methods increasingly focus on the direct borylation of the indole C-H bond, which is more atom-economical.[1] These reactions are typically catalyzed by transition metals like iridium or rhodium, using a boron source such as bis(pinacolato)diboron (B₂pin₂). While highly effective, controlling regioselectivity can be a challenge, though the C3 position is often electronically favored for such reactions.

The Rationale for N-Protection

The N-H proton of the indole ring is acidic and can interfere with many organometallic reactions. It can be deprotonated by bases or participate in side reactions, leading to lower yields and purification challenges. To circumvent this, the indole nitrogen is often protected with a labile group. This strategy also frequently improves the solubility and stability of the boronic acid.

Common N-protected analogues include:

-

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (Boc-protected): Formula C₁₃H₁₆BNO₄, MW 261.08.[6] The Boc group is easily installed and can be removed under mild acidic conditions.

-

(1-tosyl-1H-Indol-3-yl)boronic acid (Tosyl-protected): Formula C₁₅H₁₄BNO₄S, MW 315.15.[7] The tosyl group is robust and provides different electronic properties to the indole ring.

The choice of protecting group is a critical experimental decision, dictated by the downstream reaction conditions and the desired final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (1H-Indol-3-yl)boronic acid is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forms a new carbon-carbon bond between the indole C3 position and an aryl, heteroaryl, or vinyl halide (or triflate), providing a modular and highly effective route to complex, substituted indoles.

The catalytic cycle is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (Ar-X).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Drug Development Professionals

The following protocols are presented as self-validating systems, providing a robust starting point for synthesis and optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple (1H-Indol-3-yl)boronic acid with an aryl bromide.

Rationale: This protocol uses a common palladium catalyst/ligand system and a carbonate base, which is effective for a wide range of substrates. The choice of a mixed solvent system (e.g., dioxane/water) aids in the solubility of both organic and inorganic reagents.

Materials:

-

(1H-Indol-3-yl)boronic acid (or its N-protected analogue) (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Inert Atmosphere: To a round-bottom flask, add the (1H-Indol-3-yl)boronic acid, aryl bromide, and potassium carbonate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of boronic acid).

-

Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of Indole

Objective: To prepare the N-Boc protected indole precursor for subsequent borylation or coupling.

Rationale: This procedure uses di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen, which is a relatively weak nucleophile.

Materials:

-

Indole (or 3-bromoindole) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Setup: Dissolve the indole starting material in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add DMAP, followed by the dropwise addition of a solution of Boc₂O in THF.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by chromatography if necessary.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: (1H-Indol-3-yl)boronic acid is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

-

Handling: Avoid creating dust. In case of spills, carefully sweep up the solid material and place it in a designated waste container.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

(1H-Indol-3-yl)boronic acid and its protected derivatives are not merely reagents; they are strategic enablers in the quest for novel therapeutics. Their utility in robust and versatile C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, provides a reliable platform for scaffold elaboration and structure-activity relationship (SAR) studies. A comprehensive understanding of its properties, synthetic access, and reactivity, as detailed in this guide, is essential for any drug discovery professional aiming to leverage the full potential of the indole scaffold.

References

-

PubChem. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (1-tosyl-1H-Indol-3-yl)boronic acid. [Link]

-

Pharmaffiliates. (1H-Indol-3-yl)boronic Acid. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

Doležal, M. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(3), 635. [Link]

-

XiXisys.com. GHS SDS for 1H-Indole-4-boronic acid. [Link]

-

Autech. The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7351. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. 741253-05-4 Cas No. | 1H-Indol-3-ylboronic acid | Apollo [store.apolloscientific.co.uk]

- 6. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1-tosyl-1H-Indol-3-yl)boronic acid [oakwoodchemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. aksci.com [aksci.com]

- 11. 149108-61-2|(1-tosyl-1H-Indol-3-yl)boronic acid|BLD Pharm [bldpharm.com]

Introduction to Palladium-Catalyzed Borylation of Indoles: A Strategic Guide to Synthesis and Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] The strategic introduction of a boron moiety onto this privileged heterocycle unlocks a vast potential for subsequent functionalization, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of palladium-catalyzed methods for synthesizing indolylboronates, focusing on the underlying mechanisms, the rationale behind experimental design, and practical, field-proven protocols. We will dissect two primary palladium-mediated strategies: the cross-coupling of halo-indoles (Miyaura Borylation) and the direct construction of the borylated indole core via heteroannulation. This analysis is designed to equip researchers with the foundational knowledge and practical insights required to effectively leverage these powerful transformations in drug discovery and development.

The Strategic Imperative: Why Borylate Indoles?

The carbon-boron (C-B) bond is a uniquely valuable tool in modern organic synthesis. Organoboron compounds, particularly boronic acids and their pinacol esters (Bpin), exhibit a remarkable balance of stability and reactivity. They are generally stable to air and moisture, allowing for easy handling and purification, yet they are readily activated under specific catalytic conditions for C-C and C-heteroatom bond formation.[2][4]

For the indole nucleus, which possesses seven distinct C-H positions, regioselective functionalization is a persistent challenge.[5][6] Palladium-catalyzed borylation provides a reliable and predictable entry point for installing a versatile synthetic handle at a specific position, which can then be converted into a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Workhorse Method: Miyaura Borylation of Halo-Indoles

The most established and widely utilized palladium-catalyzed route to indolylboronates is the Miyaura borylation, a cross-coupling reaction between a halo-indole (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7][8] This method's popularity stems from its broad functional group tolerance, high yields, and predictable regioselectivity, which is dictated by the initial position of the halogen atom.

Mechanistic Causality: The Palladium Catalytic Cycle

Understanding the "why" behind the reaction components is critical for troubleshooting and optimization. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand, base, and solvent is not arbitrary; each plays a crucial role in promoting the key mechanistic steps.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the indole substrate. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical here. It stabilizes the Pd(0) species and facilitates the oxidative addition to form the key Pd(II) intermediate.

-

Transmetalation: This step involves the transfer of the boryl group from the diboron reagent to the Pd(II) center. This process is not spontaneous; it requires activation of the B-B bond by a base, typically a weak base like potassium acetate (KOAc).[9] The base is believed to react with B₂pin₂ to form a more nucleophilic 'ate' complex or a boryl acetate species, which then efficiently transmetalates with the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The final step involves the formation of the C-B bond from the Pd(II) intermediate, regenerating the active Pd(0) catalyst and releasing the borylated indole product.[9]

Below is a diagram illustrating the key transformations in the Miyaura borylation catalytic cycle.

Caption: Catalytic cycle for the Pd-catalyzed Miyaura borylation.

Field-Proven Experimental Protocol: Synthesis of 1-Tosyl-5-(pinacolboryl)indole

This protocol provides a representative, self-validating system for the borylation of a halo-indole.

Materials:

-

5-Bromo-1-tosylindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), dried

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-1-tosylindole (1.0 equiv), B₂pin₂ (1.2 equiv), and potassium acetate (1.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the halo-indole.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Substrate Scope & Limitations

The Miyaura borylation is highly versatile, tolerating a wide range of functional groups on the indole core and N-protecting group.

| Substrate Position | Halogen | N-Protecting Group | Typical Yield | Notes |

| C3-Bromo | Br | SEM, Ts | Good to Excellent | A common starting material for accessing C3-functionalized indoles.[10] |

| C5-Bromo | Br | Boc, Ts | Excellent | Electronically neutral position, generally high-yielding. |

| C7-Bromo | Br | SEM | Good | Steric hindrance can slightly lower yields compared to other positions.[10] |

| C2-Chloro | Cl | Boc | Moderate | Requires more active catalysts or harsher conditions due to the stronger C-Cl bond. |